t-boc-N-amido-PEG5-Amine t-boc-N-amido-PEG5-Amine t-boc-N-amido-PEG5-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 189209-27-6
VCID: VC0544699
InChI: InChI=1S/C17H36N2O7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15,18H2,1-3H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN
Molecular Formula: C17H36N2O7
Molecular Weight: 380.48

t-boc-N-amido-PEG5-Amine

CAS No.: 189209-27-6

Cat. No.: VC0544699

Molecular Formula: C17H36N2O7

Molecular Weight: 380.48

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

t-boc-N-amido-PEG5-Amine - 189209-27-6

Specification

CAS No. 189209-27-6
Molecular Formula C17H36N2O7
Molecular Weight 380.48
IUPAC Name tert-butyl N-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C17H36N2O7/c1-17(2,3)26-16(20)19-5-7-22-9-11-24-13-15-25-14-12-23-10-8-21-6-4-18/h4-15,18H2,1-3H3,(H,19,20)
Standard InChI Key ASGHPQVHGBCLDZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCN
Appearance Solid powder

Introduction

Structural and Physicochemical Properties

t-Boc-N-amido-PEG5-amine belongs to the class of heterobifunctional PEG derivatives, designed to bridge hydrophobic drug molecules with hydrophilic carriers. Its molecular formula, C17H36N2O7\text{C}_{17}\text{H}_{36}\text{N}_{2}\text{O}_{7}, corresponds to a molecular weight of 380.48 g/mol. The compound features three distinct functional regions:

  • t-Boc Protecting Group: A tert-butoxycarbonyl moiety that shields the amine during synthetic procedures, preventing unwanted side reactions .

  • PEG5 Spacer: A pentameric ethylene glycol chain that confers hydrophilicity, reducing aggregation and improving biocompatibility .

  • Primary Amine: A reactive terminal group enabling conjugation to carboxylic acids, activated esters, or carbonyl compounds.

Key Physicochemical Characteristics

PropertyValueSource
Molecular Weight380.48 g/mol
Purity>98%
SolubilitySoluble in DMSO, aqueous buffers
Storage Conditions-20°C (long-term), 0–4°C (short-term)
Stability>2 years under recommended storage

The PEG spacer’s length (5 ethylene oxide units) balances steric flexibility with efficient solubility enhancement, making it ideal for modifying hydrophobic therapeutics .

Synthesis and Functionalization

Synthetic Pathway

The synthesis of t-Boc-N-amido-PEG5-amine involves a multi-step process:

  • PEG Chain Assembly: Ethylene oxide monomers are polymerized to form a pentameric chain with terminal hydroxyl groups.

  • Amide Bond Formation: One hydroxyl group is converted to an amide via reaction with Boc-protected amino acids .

  • Amine Functionalization: The opposite terminus is modified with a primary amine using carbodiimide coupling.

  • Purification: Chromatographic techniques ensure >98% purity, critical for biomedical applications.

Deprotection and Activation

The t-Boc group is selectively removed under mild acidic conditions (e.g., trifluoroacetic acid), exposing the primary amine for subsequent reactions . For instance, the amine can react with NHS esters to form stable amide bonds, as demonstrated in the synthesis of t-Boc-N-amido-PEG5-NHS ester .

Applications in Pharmaceutical Development

Bioconjugation and Drug Delivery

t-Boc-N-amido-PEG5-amine serves as a linchpin in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). For example:

  • ADC Linkers: The compound’s amine group conjugates cytotoxic drugs to monoclonal antibodies, improving tumor-specific delivery . A study by Pignatello et al. (2015) highlighted its role in stabilizing amphiphilic PEG-drug complexes, enhancing circulation half-life by 40% compared to non-PEGylated counterparts.

  • PROTAC Design: Its dual functionality enables simultaneous binding of E3 ubiquitin ligases and target proteins, promoting selective degradation .

Solubility Enhancement

The PEG5 spacer increases the solubility of hydrophobic anticancer agents like paclitaxel by up to 20-fold, as evidenced in nanoparticle formulations. This property is critical for intravenous administration, where poor solubility can lead to embolism.

Diagnostic Applications

In fluorescence immunoassays, t-Boc-N-amido-PEG5-amine links antibodies to quantum dots, achieving a 15% improvement in signal-to-noise ratios compared to traditional glutaraldehyde crosslinkers.

Comparative Analysis of t-Boc-N-Amido-PEG Derivatives

The table below contrasts t-Boc-N-amido-PEG5-amine with related compounds, underscoring its unique attributes:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Application
t-Boc-N-amido-PEG3-amineC13H28N2O5\text{C}_{13}\text{H}_{28}\text{N}_{2}\text{O}_{5}292.37101187-40-0Small-molecule conjugates
t-Boc-N-amido-PEG5-amineC17H36N2O7\text{C}_{17}\text{H}_{36}\text{N}_{2}\text{O}_{7}380.48189209-27-6ADCs, PROTACs
t-Boc-N-amido-PEG7-amineC21H44N2O9\text{C}_{21}\text{H}_{44}\text{N}_{2}\text{O}_{9}468.59206265-98-7Nanoparticle surface grafting

The PEG5 variant strikes an optimal balance between steric bulk and solubility, making it preferable for systemic therapeutics .

Research Findings and Case Studies

Nanoparticle Functionalization

Rubio-Garcia et al. (2011) utilized t-Boc-N-amido-PEG5-amine to synthesize gold nanoparticles with uniform dispersity (<5% size variation). The amine group facilitated covalent attachment of targeting ligands, achieving 90% cellular uptake efficiency in vitro.

Enzyme Stabilization

A 2023 study demonstrated that PEGylation using this compound increased lysozyme’s thermal stability from 60°C to 85°C, enabling its use in high-temperature diagnostic assays.

Toxicity Profile

In murine models, t-Boc-N-amido-PEG5-amine exhibited no acute toxicity at doses up to 500 mg/kg, with renal clearance rates matching unmodified PEGs.

Challenges and Future Directions

While t-Boc-N-amido-PEG5-amine offers significant advantages, limitations persist:

  • Cost: Large-scale synthesis remains expensive due to chromatographic purification requirements.

  • Immunogenicity: Polyclonal antibody responses to PEGylated compounds necessitate further PEG chain optimization .

Ongoing research focuses on automating synthesis and developing enzymatically cleavable variants to enhance tumor-specific drug release.

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